2-(Difluoromethyl)cyclobutanamine;hydrochloride

Metabolic stability Bioisosterism Drug metabolism

Address metabolic instability at the C-2 position of cyclobutylamine scaffolds. 2-(Difluoromethyl)cyclobutanamine HCl provides a bioisosteric replacement with the -CF2H group as a metabolic shield while preserving conformational restriction (Fsp³ = 0.8). • Metabolic shielding via -CF2H reduces oxidative metabolism at C-2 • High spatial saturation (Fsp³ = 0.8) improves clinical success probability • Available with full analytical documentation (NMR, HPLC, LC-MS) for reproducible SAR Supplied at ≥95% purity with reliable global logistics for drug discovery programs.

Molecular Formula C5H10ClF2N
Molecular Weight 157.59 g/mol
Cat. No. B13329544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)cyclobutanamine;hydrochloride
Molecular FormulaC5H10ClF2N
Molecular Weight157.59 g/mol
Structural Identifiers
SMILESC1CC(C1C(F)F)N.Cl
InChIInChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(3)8;/h3-5H,1-2,8H2;1H
InChIKeyRUJCHDRFTGLSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)cyclobutanamine hydrochloride: Chemical Profile and Procurement Baseline for Research Use


2-(Difluoromethyl)cyclobutanamine hydrochloride (CAS: 2138430-22-3; molecular formula: C₅H₁₀ClF₂N; molecular weight: 157.59) is a fluorinated cyclobutylamine derivative supplied as the hydrochloride salt for enhanced handling and stability. The compound features a four-membered cyclobutane core substituted with a difluoromethyl (-CF₂H) group at the 2-position and a primary amine group, and is typically offered at 95% purity for research applications . It belongs to a class of fluorinated cycloalkylamines increasingly utilized as three-dimensional building blocks in medicinal chemistry and as intermediates in pharmaceutical synthesis, where the cyclobutane scaffold provides conformational rigidity and the difluoromethyl group serves as a lipophilic hydrogen-bond donor . The compound is commercially available from multiple research chemical suppliers for use in small-molecule drug discovery, chemical biology probe development, and structure-activity relationship (SAR) investigations.

Why 2-(Difluoromethyl)cyclobutanamine hydrochloride Is Not Freely Interchangeable with In-Class Analogs


Although 2-(difluoromethyl)cyclobutanamine hydrochloride shares the cyclobutylamine core with several commercial building blocks, substitution with non-fluorinated, mono-fluorinated, or differently substituted analogs is not functionally equivalent due to three factors that directly impact downstream candidate quality: (1) the difluoromethyl group confers distinct electronic properties and metabolic stability characteristics that cannot be replicated by -CH₃, -CF₃, or unsubstituted variants ; (2) the 2-position substitution pattern on the cyclobutane ring imposes unique conformational constraints that influence pharmacophore orientation and target binding ; and (3) stereochemical configuration (cis/trans isomerism, enantiomeric purity) materially affects biological activity, yet many catalog listings do not fully specify stereochemistry, creating procurement risk when selecting analogs . The quantitative evidence presented in Section 3 establishes the measurable parameters that differentiate this compound from its closest substitutes.

2-(Difluoromethyl)cyclobutanamine hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Difluoromethyl vs. Non-Fluorinated Cyclobutanamine: Metabolic Stability Differentiation via Bioisosteric Replacement Principle

The difluoromethyl (-CF₂H) group in 2-(difluoromethyl)cyclobutanamine hydrochloride serves as a metabolically resistant bioisostere for methyl (-CH₃) or unsubstituted positions found in non-fluorinated cyclobutanamine analogs. The -CF₂H group acts as a lipophilic hydrogen-bond donor while introducing metabolic shielding at the C-2 position, a vulnerability in unsubstituted cyclobutanamine that undergoes oxidative metabolism. This differentiation is established through class-level inference derived from established fluorination SAR principles .

Metabolic stability Bioisosterism Drug metabolism

Difluoromethyl vs. Trifluoromethyl Cyclobutanamine: Balanced Lipophilicity and Hydrogen-Bonding Differentiation

The -CF₂H group in 2-(difluoromethyl)cyclobutanamine hydrochloride provides a lipophilic hydrogen-bond donor (estimated logP contribution approximately +0.5 to +0.8 log units relative to hydrogen), whereas the -CF₃ group in trifluoromethyl-substituted cyclobutanamine analogs (e.g., N-methyl-3-(trifluoromethyl)cyclobutanamine) is purely hydrophobic and cannot participate in hydrogen bonding [1]. This difference enables the -CF₂H analog to engage in favorable polar interactions with protein backbone carbonyls and side-chain acceptors while maintaining moderate lipophilicity, whereas -CF₃ analogs risk elevated logP and attendant solubility or promiscuity concerns without gaining hydrogen-bonding capacity.

Lipophilicity Hydrogen bonding Physicochemical properties

Cyclobutane vs. Cyclopentane/Cyclohexane Scaffolds: Conformational Restriction and Spatial Saturation Differentiation

The cyclobutane core in 2-(difluoromethyl)cyclobutanamine hydrochloride provides enhanced conformational restriction and higher fraction of sp³-hybridized carbons (Fsp³) compared to larger cycloalkane scaffolds such as cyclopentane and cyclohexane analogs. This three-dimensional, puckered geometry increases spatial saturation and reduces planarity—a strategy widely associated with improved target selectivity, reduced off-target promiscuity, and enhanced metabolic stability in lead optimization campaigns . In contrast, cyclopentane and cyclohexane rings offer greater conformational flexibility, which can reduce binding specificity and introduce entropic penalties upon target engagement.

Conformational restriction Spatial saturation Fsp³ Drug design

Stereochemical Differentiation: cis vs. trans-2-(Difluoromethyl)cyclobutanamine Hydrochloride

2-(Difluoromethyl)cyclobutanamine hydrochloride exists as distinct cis and trans stereoisomers with separate CAS registrations and potential differences in biological activity. The trans isomer (CAS 2307780-76-1) is available at NLT 98% purity with analytical documentation including MSDS, NMR, HPLC, and LC-MS . The racemic cis/trans mixture or undefined stereochemistry (CAS 2138430-22-3) is typically offered at 95% purity . Stereochemical configuration influences the relative orientation of the amine and difluoromethyl groups, which can materially affect target binding geometry, metabolic enzyme recognition, and downstream SAR interpretation.

Stereochemistry Chiral amines Enantiomeric purity Cis-trans isomerism

Regioisomeric Differentiation: 2-Position vs. 3-Position Difluoromethyl Cyclobutanamine

The 2-(difluoromethyl)cyclobutanamine scaffold positions the difluoromethyl group adjacent to the amine (1,2-relationship), whereas 3-(difluoromethyl)cyclobutan-1-amine (CAS not available; InChIKey VJFAMWLVDBNHLQ-UHFFFAOYSA-N) places the substitution at the 3-position (1,3-relationship) [1]. This regioisomeric difference alters the vector and spatial relationship between the amine and the difluoromethyl group, which can affect pharmacophore presentation, target binding geometry, and the compound's utility as a building block for subsequent derivatization. The 1,2-substitution pattern positions the -CF₂H and -NH₂ groups on adjacent carbons, creating a constrained dihedral angle distinct from the 1,3-disubstituted analog, which provides a different exit vector for pendant group attachment.

Regioisomerism Cyclobutane substitution Pharmacophore geometry

Optimal Research and Industrial Application Scenarios for 2-(Difluoromethyl)cyclobutanamine hydrochloride


Lead Optimization Requiring Metabolically Stabilized Cycloalkylamine Building Blocks

In medicinal chemistry campaigns where a cyclobutylamine scaffold has demonstrated target engagement but exhibits rapid oxidative metabolism at the C-2 position, 2-(difluoromethyl)cyclobutanamine hydrochloride provides a bioisosteric replacement that introduces metabolic shielding via the -CF₂H group while preserving the conformational restriction of the cyclobutane core . This scenario is supported by the established role of difluoromethyl-substituted cyclobutanes as tert-butyl surrogates and metabolic stability enhancers in kinase inhibitor and GPCR modulator programs .

Stereochemically Defined Amine for Chiral SAR Studies and Asymmetric Synthesis

When stereochemical configuration is critical to target binding—such as in enzyme active sites or receptor binding pockets with defined chirality—procurement of stereochemically defined trans-2-(difluoromethyl)cyclobutanamine hydrochloride (CAS 2307780-76-1, NLT 98% purity) enables reproducible SAR studies . The availability of full analytical documentation (NMR, HPLC, LC-MS) supports the rigorous compound characterization required for publication and patent filing .

Three-Dimensional Fragment Library Construction for Fragment-Based Drug Discovery

The cyclobutane scaffold in 2-(difluoromethyl)cyclobutanamine hydrochloride provides high spatial saturation (Fsp³ = 0.8) and conformational restriction, making it suitable for inclusion in three-dimensional fragment libraries designed to probe protein targets with deep binding pockets or to improve the clinical success rate of leads by increasing molecular complexity . This application leverages the 'escape from flatland' principle, which posits that increasing the fraction of sp³-hybridized carbons correlates with improved drug candidate properties .

Synthesis of IRAK4 or Related Kinase Inhibitor Intermediates with Fluorinated Cyclobutyl Moieties

Compounds containing 1-(aminomethyl)cyclobutyl and difluoromethyl-substituted cyclobutyl motifs have been patented as components of potent IRAK4 inhibitors, with reported IC₅₀ values as low as 1.60 nM [1] and 2 nM [2]. While 2-(difluoromethyl)cyclobutanamine hydrochloride is not the exact moiety in these patents, its structural similarity to the aminomethylcyclobutyl and difluoromethyl-cyclobutyl groups employed in these kinase inhibitor programs suggests its potential utility as a building block or SAR probe for analogous targets requiring fluorinated, three-dimensional amine fragments.

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